molecular formula C23H17Cl4NO9S2 B15035138 Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate

Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate

Cat. No.: B15035138
M. Wt: 657.3 g/mol
InChI Key: LLIBMMMYAVXVSS-UHFFFAOYSA-N
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Description

METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorinated aromatic rings and sulfonamide groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl4NO9S2

Molecular Weight

657.3 g/mol

IUPAC Name

methyl 2,4-dichloro-5-[(2,4-dichloro-5-methoxycarbonylphenyl)sulfonyl-(2-methoxyphenyl)sulfamoyl]benzoate

InChI

InChI=1S/C23H17Cl4NO9S2/c1-35-19-7-5-4-6-18(19)28(38(31,32)20-8-12(22(29)36-2)14(24)10-16(20)26)39(33,34)21-9-13(23(30)37-3)15(25)11-17(21)27/h4-11H,1-3H3

InChI Key

LLIBMMMYAVXVSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)Cl)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)OC)Cl)Cl

Origin of Product

United States

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